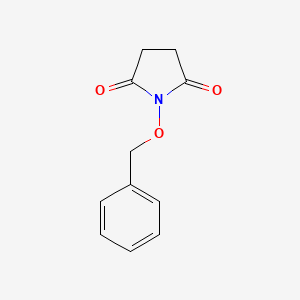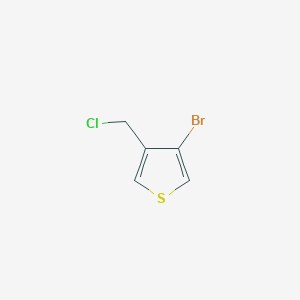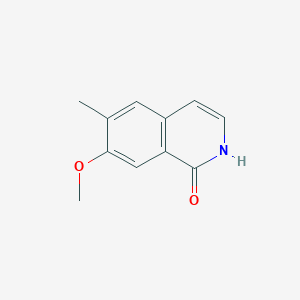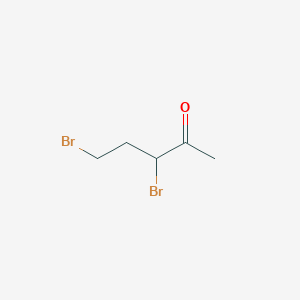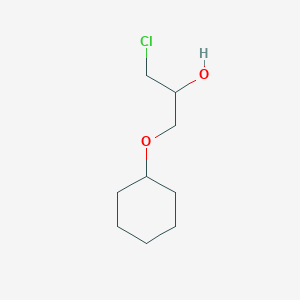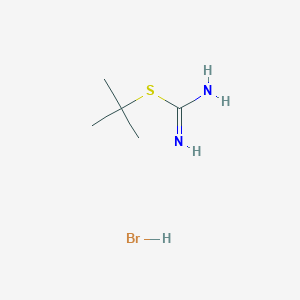
2-(tert-Butyl)isothiouronium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)isothiouronium Bromide is a chemical compound with the molecular formula C5H13BrN2S. It is an odorless solid used primarily as a reagent to introduce the tert-butylthio group into various substrates. This compound is known for its high efficiency and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Méthodes De Préparation
The synthesis of 2-(tert-Butyl)isothiouronium Bromide typically involves the reaction of tert-butylamine with carbon disulfide, followed by treatment with hydrobromic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality .
Analyse Des Réactions Chimiques
2-(tert-Butyl)isothiouronium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aryl halides in the presence of a palladium catalyst to form tert-butyl aryl sulfides.
Decomposition: Under anhydrous conditions, it decomposes to form nonsymmetrical dialkyl sulfides.
Hydrolysis: The compound can be hydrolyzed to yield thiols, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include palladium catalysts, hydrobromic acid, and various bases. The major products formed from these reactions are tert-butyl aryl sulfides and thiols .
Applications De Recherche Scientifique
2-(tert-Butyl)isothiouronium Bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)isothiouronium Bromide involves the formation of a thiolate intermediate, which then reacts with various substrates to form the desired products. The molecular targets and pathways involved in these reactions include the activation of aryl halides and the formation of C-S bonds through palladium-catalyzed cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(tert-Butyl)isothiouronium Bromide include:
- S-ethylisothiouronium Bromide
- S-methylisothiouronium Bromide
- S-propylisothiouronium Bromide
Compared to these compounds, this compound is unique due to its higher efficiency and selectivity in introducing tert-butylthio groups. Its odorless nature also makes it more user-friendly in laboratory settings .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (tert-butylsulfanyl)methanimidamide hydrobromide involves the reaction of tert-butylthiol with formamidine hydrobromide in the presence of a base.", "Starting Materials": [ "tert-butylthiol", "formamidine hydrobromide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add tert-butylthiol to a solution of formamidine hydrobromide in a suitable solvent.", "Add a base to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at a suitable temperature for a suitable amount of time.", "Isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] } | |
Numéro CAS |
53243-22-4 |
Formule moléculaire |
C5H13BrN2S |
Poids moléculaire |
213.14 g/mol |
Nom IUPAC |
[amino(tert-butylsulfanyl)methylidene]azanium;bromide |
InChI |
InChI=1S/C5H12N2S.BrH/c1-5(2,3)8-4(6)7;/h1-3H3,(H3,6,7);1H |
Clé InChI |
BBWUSHHSRURPEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC(=N)N.Br |
SMILES canonique |
CC(C)(C)SC(=[NH2+])N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



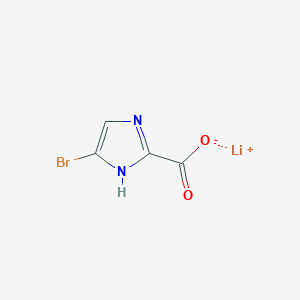
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
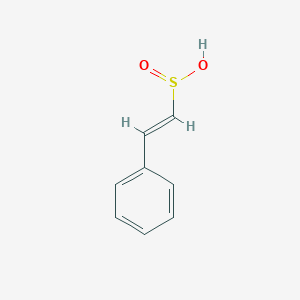
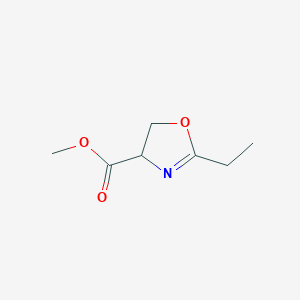
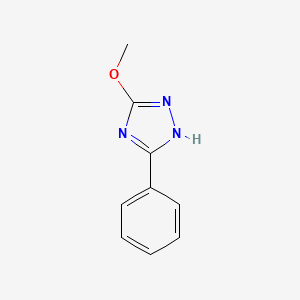
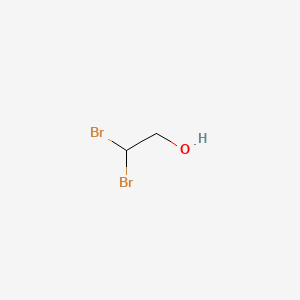
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)
